molecular formula C25H19BrN4O3S B2675108 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone CAS No. 901736-17-2

1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No.: B2675108
CAS No.: 901736-17-2
M. Wt: 535.42
InChI Key: WLCFHOQKSPUGQA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Exploration

This compound and its derivatives are crucial in the synthesis of various heterocyclic systems like thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole, and triazolo[1,5-a] pyridine. These systems are of significant interest for biological and medicinal research due to their diverse potential applications (Salem et al., 2021).

Immunomodulatory Properties

Studies on similar compounds have shown that they exhibit potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Certain derivatives have demonstrated significant inhibition of LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, making them potential candidates for anticancer therapy (Abdel‐Aziz et al., 2011).

Antihistaminic Activity

Derivatives of this compound have been explored as H1-antihistaminic agents. In vivo studies on guinea pigs showed that these compounds significantly protect against histamine-induced bronchospasm, indicating their potential use as antihistamine drugs (Alagarsamy et al., 2008).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Fused tricyclic quinazoline analogues, related to this compound, have been evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds have shown significant potency, suggesting their utility in targeting EGFR-mediated pathways, which is relevant in cancer therapeutics (Rewcastle et al., 1996).

Anticoronavirus and Antitumoral Activity

Some derivatives have shown promising in vitro anticoronavirus and antitumoral activity, indicating the potential for development into therapeutic agents targeting these specific areas (Jilloju et al., 2021).

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O3S/c1-32-21-12-18-19(13-22(21)33-2)27-25(34-14-20(31)15-8-10-17(26)11-9-15)30-24(18)28-23(29-30)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCFHOQKSPUGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.